molecular formula C17H19Cl2NO3S2 B296386 N-{2-[(2,4-dichlorobenzyl)sulfanyl]ethyl}-4-ethoxybenzenesulfonamide

N-{2-[(2,4-dichlorobenzyl)sulfanyl]ethyl}-4-ethoxybenzenesulfonamide

Cat. No. B296386
M. Wt: 420.4 g/mol
InChI Key: DOOXGHAIPYXGKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(2,4-dichlorobenzyl)sulfanyl]ethyl}-4-ethoxybenzenesulfonamide, commonly known as DBeQ, is a small molecule inhibitor that has gained significant attention in scientific research for its potential therapeutic applications. DBeQ belongs to the class of compounds known as sulfonamides, which are widely used in the pharmaceutical industry for their diverse biological activities.

Mechanism of Action

DBeQ exerts its biological activity by inhibiting the proteasome system, which is responsible for the degradation of proteins in cells. Specifically, DBeQ targets the 20S proteasome, which is the catalytic core of the proteasome system. By inhibiting the proteasome system, DBeQ prevents the degradation of misfolded and damaged proteins, leading to the accumulation of toxic proteins in cells. This accumulation of toxic proteins ultimately leads to the death of cancer cells or protects neurons from degeneration.
Biochemical and Physiological Effects
DBeQ has been shown to have several biochemical and physiological effects in cells. In cancer cells, DBeQ induces cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth and proliferation. In addition, DBeQ has been found to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to cancer cells. In neurodegenerative diseases, DBeQ protects neurons from degeneration by reducing the accumulation of toxic proteins and promoting the clearance of damaged proteins.

Advantages and Limitations for Lab Experiments

DBeQ has several advantages for lab experiments. First, DBeQ is a small molecule inhibitor that can be easily synthesized and modified to improve its biological activity. Second, DBeQ has high selectivity for the proteasome system, which minimizes off-target effects. Third, DBeQ has been extensively studied for its biological activity, making it a well-established tool for scientific research.
However, there are also limitations to using DBeQ in lab experiments. First, DBeQ has low solubility in water, which can limit its use in certain experimental conditions. Second, DBeQ has a relatively short half-life, which can limit its effectiveness in vivo. Third, DBeQ has not been extensively studied for its potential side effects, which could limit its clinical applications.

Future Directions

There are several future directions for the scientific research of DBeQ. First, further studies are needed to elucidate the mechanism of action of DBeQ and its potential side effects. Second, DBeQ could be further modified to improve its solubility and half-life, which could enhance its effectiveness in vivo. Third, DBeQ could be tested in combination with other drugs to enhance its therapeutic potential. Fourth, DBeQ could be tested in preclinical and clinical trials to evaluate its safety and efficacy in humans.
Conclusion
In conclusion, DBeQ is a small molecule inhibitor that has gained significant attention in scientific research for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. DBeQ exerts its biological activity by inhibiting the proteasome system, leading to the accumulation of toxic proteins in cells. DBeQ has several advantages for lab experiments, including its high selectivity for the proteasome system and its well-established biological activity. However, there are also limitations to using DBeQ in lab experiments, including its low solubility and short half-life. Future research on DBeQ could lead to the development of new therapies for various diseases.

Synthesis Methods

The synthesis of DBeQ involves the reaction of 4-ethoxybenzenesulfonyl chloride with 2,4-dichlorobenzyl mercaptan in the presence of a base such as triethylamine. The resulting product is then treated with ammonia to obtain the final compound, DBeQ. The synthesis of DBeQ is relatively simple and can be achieved in a few steps with high yield.

Scientific Research Applications

DBeQ has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, DBeQ has been shown to inhibit the growth and proliferation of cancer cells by targeting the proteasome system, which is responsible for the degradation of misfolded and damaged proteins. DBeQ has also been found to have anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Furthermore, DBeQ has been shown to protect neurons from degeneration in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Molecular Formula

C17H19Cl2NO3S2

Molecular Weight

420.4 g/mol

IUPAC Name

N-[2-[(2,4-dichlorophenyl)methylsulfanyl]ethyl]-4-ethoxybenzenesulfonamide

InChI

InChI=1S/C17H19Cl2NO3S2/c1-2-23-15-5-7-16(8-6-15)25(21,22)20-9-10-24-12-13-3-4-14(18)11-17(13)19/h3-8,11,20H,2,9-10,12H2,1H3

InChI Key

DOOXGHAIPYXGKY-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCCSCC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCCSCC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.